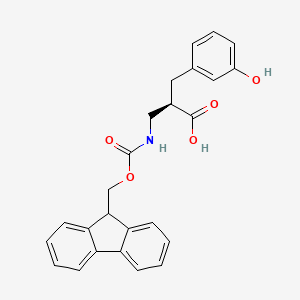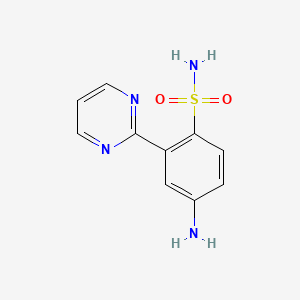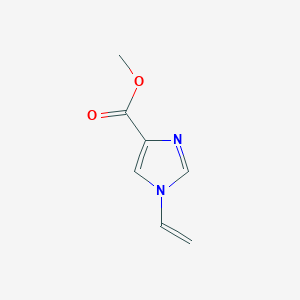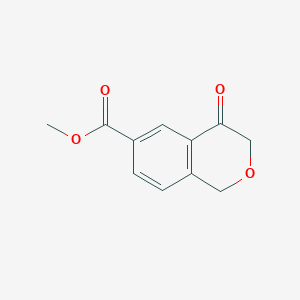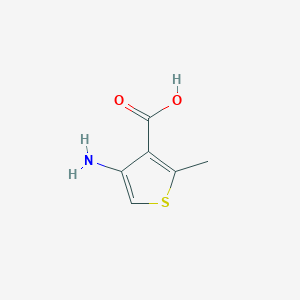![molecular formula C9H13N3 B12930505 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine is an organic compound that features a bicyclo[1.1.1]pentane core with an imidazole ring substituted at the 3-position.
Preparation Methods
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butane or nucleophilic/radical addition across the central bond of [1.1.1]propellane . The imidazole ring can be introduced through various synthetic routes, such as the reaction of an appropriate imidazole derivative with a bicyclo[1.1.1]pentane precursor under suitable conditions .
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity .
Chemical Reactions Analysis
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly as a bioisostere for phenyl rings in pharmaceuticals
Mechanism of Action
The mechanism by which 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core can enhance the compound’s stability and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine include other bicyclo[1.1.1]pentane derivatives and imidazole-containing molecules. For example:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different substituents, affecting their reactivity and applications.
Imidazole-containing compounds: These molecules feature the imidazole ring but may lack the bicyclo[1.1.1]pentane core, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(4-methylimidazol-1-yl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C9H13N3/c1-7-2-12(6-11-7)9-3-8(10,4-9)5-9/h2,6H,3-5,10H2,1H3 |
InChI Key |
PYHPTUJOCUDDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C23CC(C2)(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
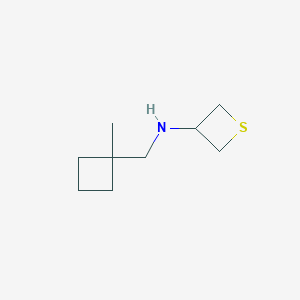
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)

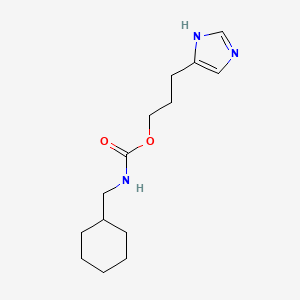
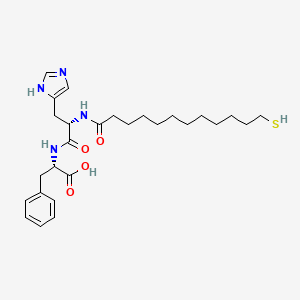
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
